N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial screening Broad-spectrum activity 1,2,3-triazole-4-carboxamides

N-Benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950244-85-6) is a fully substituted 1H-1,2,3-triazole-4-carboxamide that has been explicitly reported as compound 5m in the primary literature. It is synthesized via cyclocondensation of aryl azides with β‑ketoesters followed by amidation, obtaining a 91% yield as a white solid (mp 133–135 °C).

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
Cat. No. B4668422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H20N4O/c1-2-9-17-18(19(24)20-14-15-10-5-3-6-11-15)21-22-23(17)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3,(H,20,24)
InChIKeyZKYLWGXWJQOZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide: Procurement-Relevant Baseline Profile for a Broad-Spectrum Antimicrobial Scaffold


N-Benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 950244-85-6) is a fully substituted 1H-1,2,3-triazole-4-carboxamide that has been explicitly reported as compound 5m in the primary literature [1]. It is synthesized via cyclocondensation of aryl azides with β‑ketoesters followed by amidation, obtaining a 91% yield as a white solid (mp 133–135 °C) [1]. In a standardized preliminary antimicrobial screen at 32 µg/mL against a panel of seven clinically relevant bacterial and fungal strains, it was identified as the only congener exhibiting consistent growth‑inhibitory activity across every tested microorganism, a profile not matched by any of its direct structural analogs in the same study [1].

Why N-Benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic In-Class Triazole Carboxamides


Within the N-benzyl-1H-1,2,3-triazole-4-carboxamide chemotype, minor structural modifications at the N1‑aryl and C5‑alkyl positions produce drastic changes in antimicrobial selectivity and spectrum width [1]. In the head‑to‑head study that characterized the target compound (5m), several close analogs demonstrated strong activity against only a single pathogen while being inactive or even growth‑stimulatory toward others (e.g., compound 5f exhibited negative inhibition values reaching –20.95% against A. baumannii) [1]. Consequently, simple substitution with a congener bearing a different N1‑phenyl substituent or C5‑alkyl chain would forfeit the uniquely even multi‑strain inhibition profile that defines 5m, making generic replacement scientifically unsound for studies requiring a validated broad‑spectrum starting point [1].

Quantitative Comparator‑Based Evidence Guide for N-Benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (5m)


Consistent Multi‑Strain Antibacterial Activity Versus Narrow‑Spectrum Analogs 5a, 5h, and 7a

In a unified preliminary screen at 32 µg/mL, compound 5m inhibited all five tested bacterial strains, whereas the potent antifungal analogs 5a, 5h, and 7a showed negative or negligible activity against the majority of the same bacteria [1]. For instance, 5h displayed inhibition values of –4.80 % (S. aureus), –5.75 % (E. coli), –9.35 % (K. pneumoniae), and –12.70 % (A. baumannii), effectively representing growth stimulation rather than inhibition in four of five bacterial models [1]. By contrast, 5m achieved positive inhibition across all five bacteria, with values ranging from 4.85 % (P. aeruginosa) to 10.45 % (A. baumannii) [1]. No other compound in the series demonstrated this complete bacterial coverage.

Antimicrobial screening Broad-spectrum activity 1,2,3-triazole-4-carboxamides

Dual Antibacterial–Antifungal Balance Versus Purely Antifungal‑Selective Analogs

Compound 5m exhibits moderate but measurable antifungal activity against both C. albicans (6.10 ± 0.14%) and C. neoformans (2.20 ± 3.54%) while simultaneously inhibiting all five tested bacteria [1]. In contrast, compound 5a demonstrated the highest antifungal potency in the series (22.35% C. neoformans, 9.30% C. albicans) but negative or near‑zero antibacterial activity against S. aureus (–2.65%), E. coli (2.85%), and K. pneumoniae (1.90%) [1]. Compound 5h likewise achieved 17.70% inhibition of C. albicans but performed worse than negative control in four of five bacterial strains [1]. Hence, 5m is the only congener that simultaneously achieves positive dual‑domain activity without sacrificing performance in either domain.

Antifungal screening Candida albicans Cryptococcus neoformans Dual-action agents

High Synthetic Yield and Scalable Accessibility Versus Lower‑Yielding Congeners

The target compound 5m was isolated in 91% yield as a white solid (mp 133–135 °C) via the reported cyclocondensation–amidation sequence [1]. While the publication does not tabulate yields for every analog, the synthetic protocol was described as broadly high‑yielding [1]; nevertheless, the 91% yield for 5m is explicitly documented and places it at the upper end of the achievable range for this compound class [1]. For procurement, this translates to lower cost per gram of pure compound due to reduced material loss and fewer purification cycles compared to analogs requiring chromatographic isolation of lower‑yielding reactions.

Synthetic efficiency Reaction yield Cyclocondensation

Strain‑Specific Activity Against Acinetobacter baumannii Differentiates 5m from Antifungal‑Biased Analogs

Among the five bacterial strains tested, A. baumannii ATCC 19606 was the most sensitive Gram‑negative pathogen to the entire compound library, and 5m produced 10.45 ± 3.32% inhibition against this strain [1]. While compound 7a achieved a higher single‑point value (21.05%), its profile was narrow—7a inhibited only two other bacterial strains at ≥4% [1]. Compound 5a (14.20% A. baumannii) similarly lacked broad antibacterial coverage. In contrast, 5m paired its A. baumannii activity with pan‑bacterial coverage, rendering it the preferred choice when both anti‑Acinetobacter activity and spectrum breadth are required.

Acinetobacter baumannii Gram‑negative resistance Triazole antibacterials

Absence of Growth‑Stimulatory Effects Across All Tested Strains Versus Multiple Negative‑Activity Analogs

A notable liability of several 1,2,3-triazole-4-carboxamide congeners is growth‑stimulatory (negative inhibition) activity, which may confound antimicrobial screening results. Compound 5f, for example, produced negative inhibition values against S. aureus (–17.85%), E. coli (–13.05%), K. pneumoniae (–12.25%), and A. baumannii (–20.95%), while compound 5r strongly stimulated C. neoformans growth (–59.20%) [1]. In contrast, 5m recorded positive inhibition values against all seven strains, with no negative values observed [1]. This clean profile eliminates a common confounding factor in hit‑to‑lead progression for the triazole‑carboxamide series.

Growth stimulation Negative inhibition Triazole safety profiling

Structural Determinants of Broad‑Spectrum Activity: C5‑Propyl and N1‑Phenyl Substitution Pattern

The specific combination of an N1‑phenyl group and a C5‑propyl chain in 5m is associated with its uniquely balanced spectrum, as evidenced by the narrow activity windows of analogs bearing different substituents [1]. Compounds with N1‑benzyl or heteroaryl N1‑substituents (e.g., 5s with a pyridin‑2‑yl group) exhibited antifungal‑biased profiles, while C5‑methyl or C5‑ethyl analogs (e.g., 5a, 5c) tended toward selective antifungal or narrow antibacterial activity [1]. Although the study does not exhaustively deconvolute each substituent contribution, the collected data indicate that the phenyl/propyl combination is necessary for the even multi‑strain inhibition pattern observed uniquely for 5m [1].

SAR analysis 1,2,3-Triazole scaffold Substituent effects

Procurement‑Driven Application Scenarios for N-Benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (5m)


Primary Broad‑Spectrum Antimicrobial Screening Probe in Academic or Biotech Hit‑Finding Campaigns

Purchasers seeking a validated, single‑compound probe for initial screening against a diverse panel of clinically relevant bacteria and fungi can deploy 5m as a positive control or reference agent. The compound’s documented 100% positive inhibition rate across seven strains (5 bacteria + 2 fungi) at a single concentration [1] provides a baseline for assay validation and inter‑plate normalization, outperforming analogs that fail to inhibit one or more panel members.

Medicinal Chemistry SAR Expansion Around the Broad‑Spectrum 1,2,3-Triazole-4-carboxamide Core

Because 5m is the only compound in its series exhibiting pan‑strain activity [1], it serves as the logical starting template for systematic structural modifications aimed at improving potency while preserving spectrum width. Procurement of gram‑scale quantities enables diverse derivatization at the N‑benzyl amide moiety, the C5‑propyl chain, or N1‑phenyl ring without losing the favorable substitution pattern.

Antimicrobial Resistance (AMR) Target Identification Using a Non‑Cytotoxic, All‑Positive Chemical Probe

The absence of growth‑stimulatory (negative inhibition) effects by 5m across all tested strains, in stark contrast to multiple analogs that promoted microbial growth [1], makes it a clean chemical probe for resistance mechanism studies. Researchers investigating efflux pump induction, biofilm modulation, or adaptive resistance in A. baumannii or C. albicans can use 5m without confounding data arising from paradoxical growth stimulation.

Dual‑Domain Antifungal–Antibacterial Synergy Studies

As the only congener with simultaneous positive activity against both bacterial and fungal pathogens [1], 5m is suitable for combination screens evaluating synergistic antimicrobial–antifungal effects. Procurement of 5m alongside selective antibacterial or antifungal analogs (e.g., 5a or 7a) enables controlled experiments to dissect synergy mechanisms without the confounding influence of a compound with a narrow intrinsic spectrum.

Quote Request

Request a Quote for N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.